molecular formula C24H17ClN2O2 B1415162 [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine CAS No. 1092333-66-8

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine

Cat. No. B1415162
CAS RN: 1092333-66-8
M. Wt: 400.9 g/mol
InChI Key: JNOGKJIHDGUWRK-UHFFFAOYSA-N
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Description

“[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine” is a chemical compound with the CAS Number 1092333-66-8 . It has a molecular weight of 400.86 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3/b27-22- . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.86 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

  • Ultrasound Promoted Synthesis for Cytotoxic and Antioxidant Agents : A study by Ali et al. (2021) highlights the use of ultrasound irradiation in synthesizing N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, which exhibit significant cytotoxicity against various cancer cell lines and promising antioxidant activity (Ali et al., 2021).

  • Molecular Docking for Antitumor Activity : The molecular docking and dynamics simulation studies by Mary et al. (2021) on hydrazine derivatives, including variants of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine, demonstrate their potential antitumor activity, surpassing some standard drugs (Mary et al., 2021).

  • Synthesis for Antibacterial and Antifungal Activities : Ramadan and El‑Helw (2018) describe the synthesis of heterocycles derived from chromonyl-2(3H)-furanone, exhibiting notable antibacterial and antifungal activities, suggesting potential use in treating microbial infections (Ramadan & El‑Helw, 2018).

  • Antimicrobial Activity from Sydnones Synthesis : Shinge et al. (2005) synthesized 4‑arylazo‑1,2‑dihydro‑pyrazol‑3‑one derivatives from sydnones, showing greater antimicrobial activity compared to reference drugs. This study indicates the potential of these compounds in antimicrobial applications (Shinge et al., 2005).

  • Synthesis of Hydroxy-3-pyrazolyl-4H-chromen-4-ones : Hatzade et al. (2008) synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which were evaluated for antimicrobial and antioxidant activity, indicating their potential use in these domains (Hatzade et al., 2008).

  • Anticancer Activity of Novel Thiadiazoles and Thiazoles : Gomha et al. (2014) prepared thiadiazole and thiazole derivatives from hydrazonoyl halides, showing significant anticancer activity against breast carcinoma cell lines (Gomha et al., 2014).

properties

IUPAC Name

[3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGKJIHDGUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
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[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
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[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
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[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Reactant of Route 5
Reactant of Route 5
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Reactant of Route 6
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine

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